N-ethyl-1H-imidazole-2-carboxamide
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-ethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)5-8-3-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
JMNJHULVNRDAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
N-Ethylation of Imidazole Precursors
- Method: Alkylation of 1H-imidazole-2-carboxaldehyde or 1H-imidazole-2-carboxylic acid derivatives with ethyl halides (e.g., iodoethane or ethyl bromide) under basic conditions.
- Reaction Conditions: Typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) with potassium carbonate as the base at 50–80°C for 4–6 hours.
- Outcome: Selective N1-ethylation yielding N-ethyl-imidazole intermediates with high regioselectivity and moderate to excellent yields (up to 90%).
Introduction of the Carboxamide Group
- From Carboxaldehyde: Oxidation of N-ethyl-1H-imidazole-2-carboxaldehyde to the corresponding carboxylic acid using hydrogen peroxide in aqueous media at room temperature over 48–72 hours, followed by amide formation via coupling with ammonia or amine derivatives.
- From Carboxylic Acid: Direct amidation of N-ethyl-1H-imidazole-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or via acid chloride intermediates.
- Reaction Conditions: Mild temperatures (20–40°C), aqueous or mixed solvent systems, and neutral to slightly basic pH to avoid decarboxylation.
- Yields: High yields (>85%) reported with minimal side reactions.
Alternative Synthetic Strategies
- Cyclization of Amido-Nitriles: A method involving nickel-catalyzed cyclization of amido-nitriles followed by proto-demetallation and dehydrative cyclization to form the imidazole ring with the carboxamide substituent.
- Reduction and Oxidation Sequences: Reduction of N-alkylimidazole-2-carboxaldehydes to alcohols followed by oxidation to carboxylic acids and subsequent amidation.
- ¹H NMR: Ethyl group shows characteristic triplet (~1.2–1.4 ppm) for methyl and quartet (~3.8–4.0 ppm) for methylene protons; imidazole ring protons appear as singlets around 7.0–7.5 ppm.
- ¹³C NMR: Carboxamide carbonyl carbon resonates near 165–170 ppm; ethyl carbons at ~12–15 ppm (CH3) and ~35–40 ppm (CH2).
- IR Spectroscopy: Strong absorption bands at ~1650–1700 cm⁻¹ indicate amide C=O stretching; N-H stretching observed near 3300–3400 cm⁻¹.
- Elemental Analysis: Confirms molecular formula and purity consistent with theoretical values.
- The oxidation of N-ethyl-imidazole-2-carboxaldehyde to the acid using hydrogen peroxide is a green and efficient method producing water as the only by-product, avoiding metal catalysts.
- Alkylation reactions require careful control of stoichiometry and temperature to prevent side reactions such as double alkylation or decomposition.
- Amidation via carbodiimide coupling agents is preferred for high yield and mild conditions, preserving the integrity of the imidazole ring.
- Industrial scale synthesis benefits from continuous flow reactors and optimized catalytic systems to improve yield, purity, and cost-effectiveness.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Ethylation + Oxidation + Amidation | 1H-imidazole-2-carboxaldehyde | Iodoethane, K2CO3, DMF; H2O2; EDCI, NH3 | High regioselectivity, green oxidation | Multi-step, time-consuming oxidation |
| Cyclization of Amido-Nitriles | Amido-nitriles | Ni catalyst, dehydrative cyclization | One-pot synthesis, high yield | Requires metal catalyst, complex setup |
| Reduction-Oxidation Sequence | N-alkylimidazole-2-carboxaldehydes | NaBH4 reduction, H2O2 oxidation | Versatile, allows intermediate isolation | Multiple steps, sensitive to conditions |
The preparation of N-ethyl-1H-imidazole-2-carboxamide is well-established through several synthetic routes, primarily involving N-ethylation of imidazole derivatives followed by oxidation and amidation steps. The use of mild, green oxidation methods and efficient coupling agents enhances yield and purity. Industrial methods leverage continuous flow and catalytic optimizations for scalability. Spectroscopic and analytical techniques confirm the structure and purity of the final product. These methods provide a robust foundation for further research and application development involving this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-ethyl-1H-imidazole-2-carboxamide can undergo oxidation reactions, typically at the ethyl group or the imidazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group or the imidazole nitrogen. Halogenated reagents are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Amines or alcohols, depending on the functional group reduced.
Substitution: Various substituted imidazole derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
N-ethyl-1H-imidazole-2-carboxamide is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds with biological targets makes it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the synthesis of functional materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-ethyl-1H-imidazole-2-carboxamide exerts its effects often involves interaction with biological macromolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-ethyl-1H-imidazole-2-carboxamide with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and hypothesized applications.
Key Observations:
- Substituent Effects : The ethyl group in this compound likely increases lipophilicity compared to the methyl group in its N-methyl analog (CAS 1415728-52-7), which may enhance blood-brain barrier penetration.
- Positional Isomerism: The carboxamide group at C2 (target compound) vs.
- Core Structure : Replacing the imidazole ring with benzodioxine (CAS-related compound in ) introduces aromaticity differences, possibly altering metabolic stability and receptor selectivity.
Research Findings and Hypotheses
Solubility and Reactivity
- The 2-amino-2-oxoethyl substituent in CAS 1087797-69-0 introduces polar functional groups, likely improving aqueous solubility compared to the ethyl-substituted target compound.
- The benzodioxine core in ’s compound may confer greater oxidative stability than the imidazole ring due to reduced aromatic nitrogen reactivity.
Q & A
Q. What are the common synthetic routes for N-ethyl-1H-imidazole-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or aza-Michael addition reactions. For example, imidazole derivatives can be synthesized via alkylation of imidazole precursors with ethylating agents like ethyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Catalysts such as tetrakis(dimethylamino)ethylene (TDAE) may enhance yields in multi-step reactions . Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and structural integrity .
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis (CHNS) to verify stoichiometric composition .
- Mass spectrometry (ESI- or EI-MS) for molecular weight confirmation . Purity is assessed via HPLC (≥95% peak area) or melting point consistency.
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particulates or vapors.
- Store waste in labeled, sealed containers for disposal by certified hazardous waste services .
- Conduct a risk assessment for solvents/reagents (e.g., acetonitrile, brominated agents) under institutional guidelines.
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity or physicochemical properties?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the imidazole ring to modulate electronic effects and binding affinity .
- Heterocyclic fusion : Attach aryl or thiazole moieties to improve pharmacokinetic properties (e.g., LogP, solubility) .
- Prodrug strategies : Modify the ethyl group to ester or amide prodrugs for controlled release . Validate changes via dose-response assays (e.g., IC₅₀ measurements) and ADMET predictions (e.g., SwissADME) .
Q. What computational tools are used to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model ligand-receptor interactions (e.g., EGFR kinase) .
- MD simulations (GROMACS, AMBER) to assess binding stability over time .
- Pharmacophore mapping (Phase) to identify critical interaction features (e.g., hydrogen bonds with catalytic lysine residues) . Cross-validate predictions with experimental data (e.g., SPR or ITC binding assays).
Q. How can researchers resolve contradictions in solubility and stability data for this compound derivatives?
Methodological Answer:
- Controlled stability studies : Perform accelerated degradation tests under varying pH, temperature, and humidity to identify degradation pathways .
- Solvent screening : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar derivatives, ethyl acetate for lipophilic analogs) .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with experimental solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
